12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-(4-pyridinylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
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Overview
Description
“12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-(4-pyridinylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-” is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, oxo, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other complex organic molecules with multiple functional groups, such as:
- 12-Oxa-2,6,10-triazatetradecanoic acid derivatives
- Compounds with similar ester and hydroxyl groups
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific stereochemistry, which may confer unique properties and activities compared to similar compounds.
Properties
CAS No. |
162538-25-2 |
---|---|
Molecular Formula |
C29H44N4O6 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-1-pyridin-4-ylbutan-2-yl]carbamate |
InChI |
InChI=1S/C29H44N4O6/c1-28(2,3)38-26(36)32-22(16-20-10-8-7-9-11-20)24(34)18-31-19-25(35)23(17-21-12-14-30-15-13-21)33-27(37)39-29(4,5)6/h7-15,22-25,31,34-35H,16-19H2,1-6H3,(H,32,36)(H,33,37)/t22-,23-,24+,25+/m0/s1 |
InChI Key |
HFYNRTHTPCWYOT-CXSMSNRLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=NC=C2)NC(=O)OC(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=NC=C2)NC(=O)OC(C)(C)C)O)O |
Origin of Product |
United States |
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